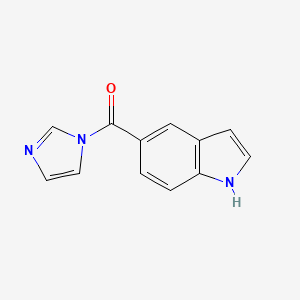
5-(1H-imidazol-1-ylcarbonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1H-imidazol-1-ylcarbonyl)-1H-indole” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods. One method involves the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “5-(1H-imidazol-1-ylcarbonyl)-1H-indole” is based on structures generated from information available in ECHA’s databases . The molecular formula is C7H6N4O .Chemical Reactions Analysis
Imidazole is often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis . It is mainly employed to convert amines into amides, carbamates, ureas. It can also be used to convert alcohols into esters .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water . It is a white crystalline solid .Applications De Recherche Scientifique
Pharmaceutical Development
5-(1H-imidazol-1-ylcarbonyl)-1H-indole has shown potential in pharmaceutical development, particularly in the design of novel therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating new medications for treating diseases such as cancer, infectious diseases, and neurological disorders .
Coordination Chemistry
This compound is also significant in coordination chemistry, where it serves as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation processes. The ability of 5-(1H-imidazol-1-ylcarbonyl)-1H-indole to form stable complexes with metal ions makes it valuable for developing new materials with specific properties .
Material Science
In material science, 5-(1H-imidazol-1-ylcarbonyl)-1H-indole is used to synthesize advanced materials with unique electronic, optical, and mechanical properties. These materials can be applied in various technologies, including sensors, electronic devices, and photonic applications. The compound’s versatility in forming different structural motifs is crucial for designing materials with tailored functionalities .
Biological Imaging
The compound is being investigated for its potential in biological imaging. Its ability to bind to specific biomolecules and its fluorescent properties make it a useful tool for visualizing biological processes at the cellular and molecular levels. This application is particularly important in medical diagnostics and research, where precise imaging is essential for understanding disease mechanisms and developing new treatments .
Safety and Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, there is a great potential for the development of new drugs that overcome the AMR problems .
Mécanisme D'action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications . They are often utilized in pharmaceuticals and agrochemicals , suggesting potential interactions with biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups present . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to have a wide range of structural diversities and potential applications, suggesting that they may have various molecular and cellular effects .
Action Environment
Factors such as temperature, solvent system, and ph of the reaction system are known to influence the self-assembly process of imidazole derivatives .
Propriétés
IUPAC Name |
imidazol-1-yl(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12(15-6-5-13-8-15)10-1-2-11-9(7-10)3-4-14-11/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQFYAUWXVNKMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-imidazol-1-ylcarbonyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

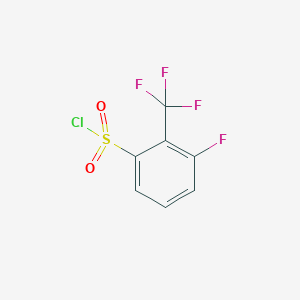

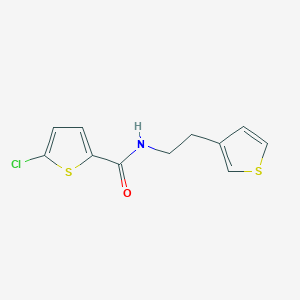
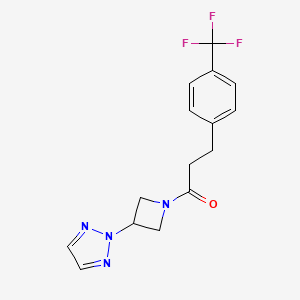
![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)
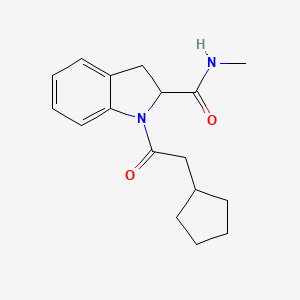
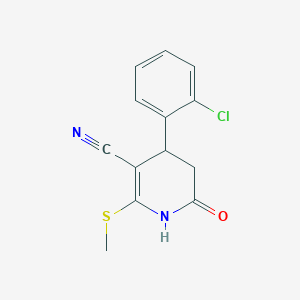
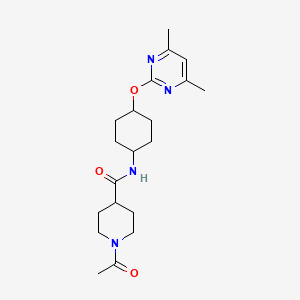
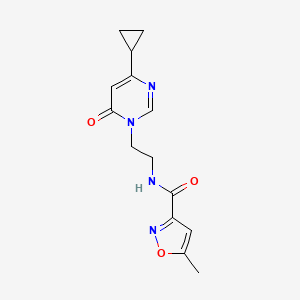
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide](/img/structure/B2413039.png)
![2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413041.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide](/img/structure/B2413042.png)
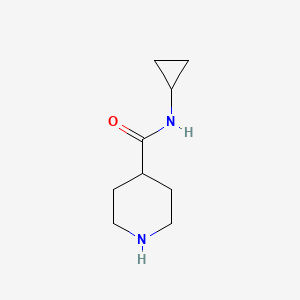
![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)